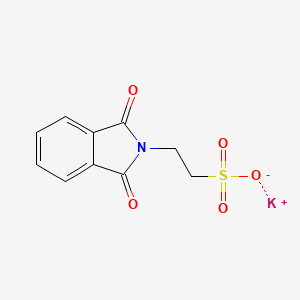
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium
Descripción general
Descripción
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is an organic compound with the molecular formula C10H8KNO5S and a molecular weight of 293.34 g/mol . This compound belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium can be compared with other similar compounds, such as:
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound contains an additional iodine atom, which can influence its reactivity and biological activity.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: This compound has a similar core structure but different substituents, affecting its chemical behavior and uses.
Actividad Biológica
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 289.34 g/mol. The compound features a dioxoisoindole structure that contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that compounds related to isoindole derivatives often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Isoindole compounds have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. Although specific data on the potassium salt form is scarce, the general trends suggest potential efficacy against pathogens.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations | |
| Escherichia coli | Moderate antibacterial activity observed |
Case Studies
- Case Study on Anticancer Potential : A recent study investigated the effects of various isoindole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting that this compound may share similar properties.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of isoindole derivatives against resistant bacterial strains. The findings demonstrated that certain derivatives could effectively inhibit growth even in multi-drug resistant strains.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many isoindole derivatives inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Propiedades
Número CAS |
91893-72-0 |
|---|---|
Fórmula molecular |
C10H9KNO5S |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |
InChI |
InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16); |
Clave InChI |
YSWSVQUSZXSMNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O.[K] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














